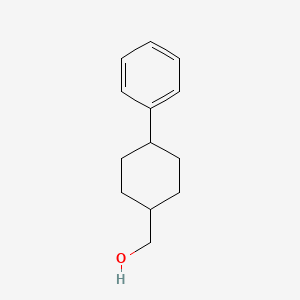

(4-Phenylcyclohexyl)methanol

Description

(4-Phenylcyclohexyl)methanol (CAS: 83811-73-8) is a cyclohexane derivative substituted with a phenyl group at the 4-position and a hydroxymethyl group at the adjacent carbon. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.28 g/mol . The compound is primarily utilized in research settings, particularly in organic synthesis and catalysis. For instance, it has been synthesized via manganese(I)-catalyzed hydrogen transfer reactions, achieving isolated yields of up to 74% under optimized conditions . Key spectroscopic data (e.g., ¹H NMR: δ = 1.49 ppm for the hydroxyl proton) and chromatographic methods (e.g., hexane/ethyl acetate eluent systems) are consistent with its structural confirmation .

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPDEHMURXAMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Phenylcyclohexyl)methanol can be synthesized through several methods. One common approach involves the reduction of (4-phenylcyclohexyl)formaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of (4-Phenylcyclohexyl)methanol may involve catalytic hydrogenation of (4-phenylcyclohexyl)formaldehyde. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production .

Types of Reactions:

Oxidation: (4-Phenylcyclohexyl)methanol can be oxidized to (4-phenylcyclohexyl)formaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to (4-phenylcyclohexyl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: (4-Phenylcyclohexyl)formaldehyde

Reduction: (4-Phenylcyclohexyl)methane

Substitution: (4-Phenylcyclohexyl)chloride, (4-Phenylcyclohexyl)bromide

Scientific Research Applications

(4-Phenylcyclohexyl)methanol has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins

Mechanism of Action

The mechanism of action of (4-Phenylcyclohexyl)methanol involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of cyclohexylmethanol derivatives allows for tailored physicochemical and reactivity profiles. Below is a comparative analysis of (4-Phenylcyclohexyl)methanol with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Structural Modifications: Phenyl vs. Phenoxy: Replacing the phenyl group in (4-Phenylcyclohexyl)methanol with a phenoxy group (as in (4-Phenoxyphenyl)methanol) increases polarity due to the ether linkage, enhancing solubility in polar solvents . Alkyl Chains: The pentylcyclohexyl group in [4-(4-Pentylcyclohexyl)phenyl]methanol enhances hydrophobicity, making it suitable for liquid crystal formulations .

Synthetic Efficiency: (4-Phenoxyphenyl)methanol achieves a 96% yield via oxidation of benzyl-protected aldehydes, outperforming the manganese-catalyzed synthesis of (4-Phenylcyclohexyl)methanol (53–74%) .

Applications: Catalysis: (4-Phenylcyclohexyl)methanol serves as a hydrogen donor in Mn(I)-catalyzed reactions, leveraging its sterically hindered cyclohexyl backbone . Materials Science: The tert-butyl derivative exhibits enhanced thermal stability, ideal for polymer additives . Pharmaceuticals: Amino-substituted variants (e.g., (4-Aminocyclohexyl)methanol) are precursors for bioactive molecules, with cis/trans isomerism influencing drug-receptor interactions .

Table 2: Functional Group Impact on Properties

Biological Activity

(4-Phenylcyclohexyl)methanol, also known by its chemical identifier 87073-90-3, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural properties and potential biological activities make it a subject of ongoing research. This article delves into the biological activity of (4-Phenylcyclohexyl)methanol, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of (4-Phenylcyclohexyl)methanol features a cyclohexane ring substituted with a phenyl group and a hydroxymethyl group. This configuration allows for various interactions with biological macromolecules, particularly through hydrogen bonding facilitated by the hydroxyl (-OH) group.

The biological activity of (4-Phenylcyclohexyl)methanol is believed to arise from its ability to interact with specific molecular targets within cells. Key points regarding its mechanism include:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.

- Neurotransmitter Modulation : Preliminary studies suggest that (4-Phenylcyclohexyl)methanol may influence neurotransmitter systems, which could have implications for neurological disorders.

- Enzyme Interactions : The compound may affect various enzyme activities, including those involved in metabolic pathways.

Antioxidant Activity

Research indicates that (4-Phenylcyclohexyl)methanol exhibits antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, which is critical in preventing oxidative stress-related damage in cells.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 54.278 |

| Lipid Peroxidation Inhibition | 112-125 |

These findings suggest that the compound could play a role in protective strategies against oxidative damage in biological systems .

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibition is another area where (4-Phenylcyclohexyl)methanol shows promise. AChE is critical for neurotransmission, and its inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may benefit conditions like Alzheimer's disease.

| Compound | IC50 Value (µM) |

|---|---|

| (4-Phenylcyclohexyl)methanol | TBD |

Further studies are needed to quantify this effect accurately and compare it with established AChE inhibitors .

Case Studies and Research Findings

Several studies have investigated the biological activity of (4-Phenylcyclohexyl)methanol or related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.